6,8-Dimethoxyquinoline

Description

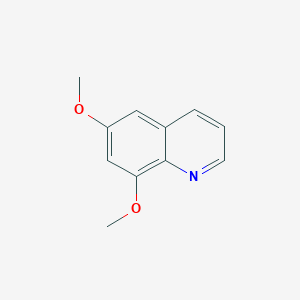

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTUQWJAYWMNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592481 | |

| Record name | 6,8-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-91-2 | |

| Record name | 6,8-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dimethoxyquinoline and Its Structural Analogues

Established and Seminal Synthetic Pathways to 6,8-Dimethoxyquinoline

Traditional approaches to the this compound core often involve constructing the quinoline (B57606) ring from appropriately substituted precursors or by functionalizing a pre-existing quinoline ring through classical substitution reactions.

A well-established strategy for introducing substituents at the C6 and C8 positions of the quinoline ring involves the use of di-halogenated intermediates. Bromoquinolines, in particular, serve as versatile precursors for generating a variety of bioactive derivatives. nih.govnih.gov This two-step approach first involves the synthesis of 6,8-dibromoquinoline (B11842131), which is then subjected to nucleophilic aromatic substitution to introduce the desired methoxy (B1213986) groups.

The utility of 6,8-dibromoquinoline as a precursor for corresponding disubstituted quinolines has been demonstrated, allowing for the synthesis of new derivatives via substitution reactions. nih.gov This method is valuable for creating compounds with functional groups at both the 6 and 8 positions, which are found in many biologically active natural products like quinine (B1679958) and plasmoquine. nih.gov For instance, the conversion of a related tribromoquinoline to 3,6,8-trimethoxyquinoline has been successfully achieved, highlighting the viability of this substitution strategy. nih.gov

The fundamental construction of the quinoline ring system has been accomplished through several named reactions that have become seminal in heterocyclic chemistry. iipseries.orgpharmaguideline.com These methods typically involve the condensation of anilines with various carbonyl compounds, followed by acid-catalyzed cyclization and dehydration/oxidation.

Key classical methods for quinoline synthesis include:

Skraup Synthesis : This reaction involves the condensation of an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (like nitrobenzene). iipseries.orgpharmaguideline.com

Combes Synthesis : In this method, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to yield a substituted quinoline. iipseries.orgpharmaguideline.com

Friedländer Synthesis : This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com

To synthesize this compound using these methods, one would typically start with a correspondingly substituted aniline, such as 2,4-dimethoxyaniline. A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce functionalized quinolines under mild conditions. nih.gov Another contemporary method is the one-pot synthesis from o-aminothiophenol and 1,3-ynones, which proceeds through a Michael addition–cyclization condensation sequence. rsc.org

| Classic Quinoline Synthesis | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the parent quinoline or derivatives from substituted anilines. iipseries.org |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. iipseries.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | Versatile method for preparing 2-substituted quinolines. pharmaguideline.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Produces 2,4-disubstituted quinolines. iipseries.org |

Advanced and Regioselective Synthesis Techniques

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These include catalytic reactions that allow for precise control over the placement of functional groups and procedures that combine multiple steps into a single operation.

Transition metal catalysis, particularly with copper, has significantly enhanced the efficiency of nucleophilic aromatic substitution (SNA_r_) reactions. nih.gov These catalysts facilitate the substitution of halides, such as bromine, with nucleophiles like methoxide (B1231860) under milder conditions than traditionally required. The use of copper(I) has been specifically documented in the nucleophilic substitution of a bromoquinoline with sodium methoxide (NaOMe) to afford the corresponding methoxyquinoline. researchgate.net Copper-promoted reactions are integral to modern organic synthesis, enabling the formation of C-N, C-O, and C-S bonds in the construction of complex heterocyclic systems. researchgate.netrsc.org

| Reaction Example: Copper-Promoted Methoxylation | |

| Starting Material | Polybromoquinoline |

| Reagent | Sodium Methoxide (NaOMe) |

| Catalyst | Copper(I) salt |

| Product | Polymethoxyquinoline researchgate.net |

| Significance | Facilitates substitution under milder conditions, improving yield and scope. |

Reductive cyclization offers an efficient pathway to the quinoline core by forming the heterocyclic ring concurrently with a reduction step. A notable example is the synthesis of a dimethoxy-4-hydroxyquinoline intermediate, where a substituted 2-nitrophenyl propenone undergoes a hydrogenation reaction. This process reduces the nitro group to an amine, which then spontaneously cyclizes intramolecularly to form the quinoline ring system. google.com

Catalytic hydrogenation is also a key technique for modifying the quinoline scaffold to produce its structural analogues. The selective reduction of the quinoline ring system can yield either 1,2,3,4-tetrahydroquinolines or 5,6,7,8-tetrahydroquinolines, depending on the catalyst and reaction conditions. pharmaguideline.comrsc.org For instance, cobalt-amido cooperative catalysis has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov Ruthenium-based catalysts have shown unusual chemoselectivity, preferentially hydrogenating the carbocyclic (benzene) ring of quinolines to give 5,6,7,8-tetrahydroquinolines. rsc.org

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for elaborating the quinoline skeleton. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials and often reduces the number of synthetic steps. Transition metals such as rhodium, palladium, and copper are frequently employed to catalyze the site-selective introduction of a wide array of functional groups onto the quinoline ring. researchgate.netnih.govnih.gov

By using directing groups or leveraging the intrinsic electronic properties of the quinoline N-oxide, chemists can achieve high regioselectivity, targeting specific C-H bonds for activation. researchgate.netnih.gov This allows for the precise installation of alkyl, aryl, amino, and other groups at positions that are often difficult to access through classical methods, providing a streamlined route to complex quinoline derivatives. nih.gov

Synthesis of Key Precursors and Synthetic Intermediates for this compound Derivatization

The preparation of functionalized precursors is a critical step in the synthesis of this compound derivatives. A common strategy involves the construction of a substituted quinoline ring system, which can then be further modified.

A key precursor to this compound is 6,8-dibromoquinoline . The synthesis of this compound can be achieved through a copper-assisted methoxylation of this dibromo derivative . This reaction provides a direct route to the core this compound structure.

For the synthesis of more complex derivatives, precursors with reactive functional groups are necessary. Drawing parallels from the synthesis of related quinoline and quinazoline (B50416) compounds, a plausible route to functionalized this compound precursors could start from appropriately substituted benzene (B151609) derivatives. For instance, the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) begins with 3,4-dimethoxyacetophenone, which undergoes nitration, condensation, reduction/cyclization, and finally chlorination. A similar pathway could potentially be adapted to synthesize a 4-chloro-6,8-dimethoxyquinoline intermediate, which would be a valuable precursor for introducing nucleophiles at the 4-position.

Furthermore, the synthesis of 6-bromo-8-methoxyquinoline (B600033) has been reported, which can serve as a precursor for introducing substituents at the 6-position via cross-coupling reactions nih.gov. Similarly, 6-methoxyquinolin-8-amine is a known precursor that allows for derivatization at the 8-amino group mdpi.com. These examples highlight the importance of synthesizing quinoline cores with specific functional groups that act as handles for further chemical transformations.

Another important class of precursors are those that allow for the construction of the quinoline ring with desired substituents already in place. For example, the synthesis of 4-hydroxy-6,7-dimethoxyquinoline can be achieved through the cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, which itself is synthesized from 2-nitro-4,5-dimethoxyacetophenone. This intermediate, 4-hydroxy-6,8-dimethoxyquinoline , could be a key precursor for further derivatization at the 4-position.

The following table summarizes key precursors and intermediates that are instrumental in the synthesis of this compound derivatives.

| Precursor/Intermediate | Starting Material(s) | Key Transformation(s) | Potential for Derivatization |

| 6,8-Dibromoquinoline | Not specified | Bromination | Methoxylation to form this compound |

| 4-Chloro-6,8-dimethoxyquinoline | 3,5-Dimethoxyaniline (hypothetical) | Skraup reaction, Chlorination | Nucleophilic substitution at the 4-position |

| 6-Bromo-8-methoxyquinoline | Not specified | Bromination, Methoxylation | Cross-coupling reactions at the 6-position |

| 6-Methoxyquinolin-8-amine | 4-methoxy-2-nitroaniline, glycerol | Skraup reaction, Reduction | Derivatization of the amino group |

| 4-Hydroxy-6,8-dimethoxyquinoline | 3,5-dimethoxyacetophenone (hypothetical) | Nitration, Condensation, Cyclization | Conversion to 4-chloro derivative |

Development of Analogues and Derivatives from the this compound Core Structure

Once the this compound core or a suitable precursor is synthesized, various chemical transformations can be employed to generate a library of analogues and derivatives. These modifications are typically aimed at exploring the structure-activity relationship of these compounds for various biological targets.

A key strategy for derivatization involves nucleophilic substitution reactions on a 4-chloro-6,8-dimethoxyquinoline intermediate. The chlorine atom at the 4-position of the quinoline ring is a good leaving group, allowing for the introduction of a wide range of substituents. For example, reaction with various amines would yield a series of 4-amino-6,8-dimethoxyquinoline derivatives.

Another powerful method for generating analogues is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A 6-bromo-8-methoxyquinoline precursor can be reacted with various boronic acids to introduce aryl or heteroaryl groups at the 6-position nih.gov. This methodology allows for significant structural diversity.

The Ugi-azide reaction is another valuable tool for creating complex derivatives. Starting from an amino-substituted precursor like 6-methoxyquinolin-8-amine , this multi-component reaction allows for the introduction of a tetrazole ring and other variable side chains in a single step mdpi.com. This approach can rapidly generate a diverse set of analogues from a common intermediate.

The following table outlines some of the synthetic strategies used to develop analogues from the this compound core structure.

| Reaction Type | Key Intermediate | Reagents | Resulting Derivative Class |

| Nucleophilic Aromatic Substitution | 4-Chloro-6,8-dimethoxyquinoline | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-6,8-dimethoxyquinolines |

| Suzuki Cross-Coupling | 6-Bromo-8-methoxyquinoline | Aryl/Heteroaryl boronic acids | 6-Aryl/Heteroaryl-8-methoxyquinolines |

| Ugi-Azide Reaction | 6-Methoxyquinolin-8-amine | Aldehydes, Isocyanides, Trimethylsilyl azide | 6-Methoxy-8-(tetrazolyl-alkylamino)quinolines |

Detailed research findings have shown the successful application of these methods on structurally related quinoline compounds. For instance, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized via the Ugi-azide reaction, demonstrating the feasibility of this approach for creating complex quinoline derivatives mdpi.com. Similarly, the synthesis of various 4-substituted quinolin-2-ones from a 4-chloroquinolinone precursor highlights the utility of nucleophilic substitution in quinoline chemistry.

Biological and Pharmacological Research Investigations of 6,8 Dimethoxyquinoline

Assessment of Anticancer and Antiproliferative Activities

The potential of 6,8-dimethoxyquinoline and its derivatives as anticancer agents has been a key area of research. These investigations have primarily focused on their ability to inhibit the growth of cancer cells and to interfere with pathways crucial for tumor development and spread.

In Vitro Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound and its related compounds have been evaluated against a panel of human cancer cell lines.

One study reported that this compound (referred to as compound 6 ) showed significant anticancer activity against HeLa (human cervix carcinoma), HT29 (human colon carcinoma), and C6 (rat glioblastoma) tumor cell lines. researchgate.nettubitak.gov.tr Specifically, it was found to selectively inhibit the proliferation of HT-29 cells at concentrations of 70 µg/mL and higher. tubitak.gov.tr However, another study investigating its effect on C6 tumor cells found it to have extremely weak inhibitory activity. researchgate.net

Derivatives of this compound have also demonstrated notable antiproliferative potency. For instance, 5-bromo-6,8-dimethoxyquinoline and a novel N-nitrated this compound displayed significant activity against A549 (lung), HeLa, HT29, Hep3B (hepatocellular carcinoma), and MCF7 (breast) cancer cell lines, with IC50 values ranging from 2 to 50 μg/ml. nih.govresearchgate.netresearchgate.netistinye.edu.tr These compounds exhibited low cytotoxicity compared to the standard chemotherapeutic agents 5-fluorouracil (B62378) and cisplatin. nih.govresearchgate.netresearchgate.netistinye.edu.tr Another related compound, 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (B191248), has also been investigated for its effects on breast cancer cells. nih.gov

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | HeLa, HT29, C6 | Significant anticancer activity | researchgate.nettubitak.gov.tr |

| This compound | HT29 | Selective inhibition at ≥70 µg/mL | tubitak.gov.tr |

| This compound | C6 | Extremely weak inhibition | researchgate.net |

| 5-Bromo-6,8-dimethoxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | IC50 = 2–50 μg/ml | nih.govresearchgate.netistinye.edu.tr |

| N-nitrated this compound | A549, HeLa, HT29, Hep3B, MCF7 | IC50 = 2–50 μg/ml | nih.govresearchgate.netistinye.edu.tr |

Exploration of Effects on Tumor Growth and Metastasis-Associated Pathways

Research has begun to explore the mechanisms by which quinoline (B57606) derivatives may inhibit tumor growth and metastasis. While direct studies on this compound's effect on these pathways are limited, related compounds offer insights. For instance, the flavone derivative 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone has been shown to suppress the expression of proteins related to metastasis, such as VEGF, uPAR, uPA, and MMP-9, in breast cancer cells. nih.gov This compound also influenced the epithelial-mesenchymal transition (EMT), a key process in metastasis, by increasing E-cadherin and decreasing N-cadherin, Slug, Twist, and Vimentin. nih.gov Furthermore, it was found to inhibit the PI3K/AKT and NF-κB signaling pathways, both of which are crucial for cancer progression. nih.gov The process of metastasis involves cancer cells spreading through the blood or lymphatic system to form new tumors in other parts of the body. mdpi.com Natural polyphenols, a broad class of compounds that includes flavonoids, have been shown to interfere with breast cancer metastasis by down-regulating matrix metalloproteinases (MMPs), regulating EMT, and suppressing pathways like VEGF and NF-κB. nih.gov

Evaluation of Antimicrobial Properties

The antimicrobial potential of this compound and its derivatives has been investigated against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Substituted quinolines have demonstrated selective antimicrobial activities. nih.govresearchgate.netistinye.edu.tr Studies on a series of substituted quinolines, including derivatives of this compound, showed efficacy against both Gram-positive and Gram-negative pathogenic bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 62.50 to 250 μg/ml. nih.govresearchgate.netistinye.edu.tr Generally, quinoline-based compounds have shown potential as antimicrobial agents, with some studies indicating greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria. researchgate.net The antibacterial activity of plant extracts containing various phytochemicals has been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa and Escherichia coli) bacteria. frontiersin.org Some quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. nih.gov

Antifungal and Antiviral Activity Profiles

The broader antimicrobial activities of quinoline derivatives extend to antifungal and antiviral properties. For example, 6-methoxyquinolin-8-ol, a related compound, has shown antifungal activity against species like Candida albicans and Aspergillus fumigatus, with IC50 values between 2.89 and 19.38 μg/mL. This compound is also being explored for its antiviral properties due to its potential to interfere with viral replication. Other quinoline derivatives, specifically furoquinoline alkaloids, have demonstrated antiviral activity against Hepatitis C virus (HCV) and HIV-1. mdpi.com Furthermore, certain 8-hydroxyquinoline (B1678124) derivatives have shown inhibitory effects against various fungal pathogens, including Candida albicans. Research on 2-phenylquinoline (B181262) derivatives has identified compounds with broad-spectrum anti-coronavirus activity, with some of the most selective compounds featuring dimethoxy groups on the quinoline ring. acs.org

Characterization of Enzyme Inhibitory Capabilities

Quinolines are known to interact with various enzymes, and this inhibitory capability is a key aspect of their pharmacological profile. A study on a series of substituted quinolines found them to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II isoforms (hCA I and II). The inhibition constants (Ki) were in the range of 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for AChE. nih.govresearchgate.netistinye.edu.tr

Furthermore, research into 2,4-diamino-6,7-dimethoxyquinoline derivatives led to the identification of a new quinoline scaffold that acts as a potent and highly selective inhibitor of the enzyme G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation. nih.gov Derivatives of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde (B187288) are also being investigated as potential kinase inhibitors, which could be a therapeutic strategy for diseases like cancer. smolecule.com

Kinase Inhibition Studies (e.g., Protein Kinases, HGF/c-Met Signaling Pathway)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug discovery. While direct studies on this compound as a kinase inhibitor are limited, research on structurally similar dimethoxyquinoline derivatives has revealed significant inhibitory potential against several important protein kinases.

The hepatocyte growth factor receptor (HGFR), or c-Met, is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. tandfonline.com Its abnormal activation is implicated in the tumorigenesis and metastasis of various cancers. tandfonline.comnih.gov This has made c-Met a key target for anticancer therapies. mdpi.com A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met. tandfonline.comnih.gov In one study, a derivative, compound 12n , demonstrated the most potent inhibitory activity against c-Met, with an IC50 value of 0.030 ± 0.008 µM. nih.gov This compound also showed excellent anticancer activity against A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) cell lines. nih.gov The 6,7-dimethoxyquinoline (B1600373) moiety, derived from the approved multikinase inhibitor cabozantinib, was a key structural feature for this activity. nih.gov

Research has also explored the inhibition of other kinases. For instance, 4-Chloro-6,7-dimethoxyquinoline (B44214) is noted as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is involved in prostate cancer cell growth. biosynth.com Furthermore, studies on pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors have provided insights into the biochemical and cellular effects of targeting kinases like c-Src. idrblab.net The broader investigation into how quinoline derivatives interact with the ATP-binding site of kinases, such as the study of 4-anilinoquinazolines with cyclin-dependent kinase 2 (CDK2) and p38 kinase, provides a foundational understanding of the mechanism. nih.gov These studies show that the quinazoline (B50416) nitrogen can accept a hydrogen bond from the kinase hinge region, a common interaction mode for kinase inhibitors. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Dimethoxyquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Name/Class | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinoline (Compound 12n ) | c-Met | 0.030 µM | nih.gov |

| 4-Chloro-6,7-dimethoxyquinoline | EGFR | Potent Inhibitor | biosynth.com |

| 4-(6,7-Dimethoxy-quinolin-3-yl)-phenol | PDGF Receptor | 30 nM | idrblab.net |

| 3-(3,4-Dimethoxy-phenyl)-6,7-dimethoxy-quinoline | PDGF Receptor | 10,000 nM | idrblab.net |

| 4-anilinoquinazolines | CDK2, p38 | Binding Determined | nih.gov |

Inhibition of Cholinesterase and Carbonic Anhydrase Isoforms

Research has also focused on the inhibitory effects of this compound and its derivatives on metabolic enzymes like cholinesterases and carbonic anhydrases, which are targets for neurodegenerative diseases and various other conditions, respectively.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. researchgate.net A study screening a series of substituted quinolines found that derivatives of this compound were effective inhibitors of AChE. istinye.edu.tr Specifically, 5-bromo-6,8-dimethoxyquinoline and N-nitrated this compound were identified as potent AChE inhibitors with Kᵢ values of 13.92 nM and 5.51 nM, respectively. istinye.edu.trnih.gov These findings suggest that the this compound scaffold is a promising starting point for developing new anticholinergic agents. researchgate.netistinye.edu.tr

Carbonic anhydrases (CAs) are a family of enzymes involved in crucial physiological processes. The human isoforms hCA I and hCA II are ubiquitous, while others like hCA IX and XII are associated with cancer. nih.gov The same study that identified AChE inhibitors also tested the quinoline derivatives against hCA I and hCA II. istinye.edu.tr5-bromo-6,8-dimethoxyquinoline and N-nitrated this compound showed significant inhibitory activity, with Kᵢ values detailed in the table below. istinye.edu.trnih.gov The binding of this compound to carbonic anhydrase has been noted as a potential mechanism for its biological effects. biosynth.com

Table 2: Enzyme Inhibition Data for this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 5-bromo-6,8-dimethoxyquinoline | Acetylcholinesterase (AChE) | 13.92 nM | istinye.edu.trnih.gov |

| N-nitrated this compound | Acetylcholinesterase (AChE) | 5.51 nM | istinye.edu.trnih.gov |

| 5-bromo-6,8-dimethoxyquinoline | Carbonic Anhydrase I (hCA I) | 100.91 nM | istinye.edu.tr |

| N-nitrated this compound | Carbonic Anhydrase I (hCA I) | 46.04 nM | istinye.edu.tr |

| 5-bromo-6,8-dimethoxyquinoline | Carbonic Anhydrase II (hCA II) | 227.41 nM | istinye.edu.tr |

| N-nitrated this compound | Carbonic Anhydrase II (hCA II) | 54.95 nM | istinye.edu.tr |

Other Reported Biological Activities of this compound and Related Structures

Beyond kinase and metabolic enzyme inhibition, this compound and its analogs have demonstrated other significant biological effects, most notably anticancer activity. tubitak.gov.tr

Direct testing of This compound revealed significant anticancer activity against HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioma) tumor cell lines. tubitak.gov.tr Further studies on substituted derivatives have reinforced these findings. Research demonstrated that 5-Bromo-6,8-dimethoxy-quinoline and N-nitrated 6,8-dimethoxy-quinoline exhibit excellent cytotoxicity against a panel of human cancer cell lines, including HT29, A549 (lung), Hep3B (liver), HeLa, and MCF-7 (breast). istinye.edu.trneuroquantology.com These compounds showed low cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil and cisplatin. neuroquantology.com

The broader quinoline class, including other related structures, is well-regarded for its potential as anticancer agents. ontosight.airesearchgate.net For example, 4-Hydroxy-6,8-dimethoxy-quinoline-3-carboxylic acid 4-methoxy-benzylamide has been highlighted as a compound of interest for its potential anticancer, antimicrobial, and antiviral properties, warranting further investigation in drug discovery. ontosight.ai Additionally, analogs of this compound have been noted for selective antibacterial activity. researchgate.net

Table 3: Anticancer Activity of this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | HeLa, HT29, C6 | Significant Activity | tubitak.gov.tr |

| 5-bromo-6,8-dimethoxyquinoline | A549 | 2 µg/ml | istinye.edu.tr |

| 5-bromo-6,8-dimethoxyquinoline | HeLa | 10 µg/ml | istinye.edu.tr |

| 5-bromo-6,8-dimethoxyquinoline | HT29 | 20 µg/ml | istinye.edu.tr |

| 5-bromo-6,8-dimethoxyquinoline | Hep3B | 2 µg/ml | istinye.edu.tr |

| 5-bromo-6,8-dimethoxyquinoline | MCF-7 | 5 µg/ml | istinye.edu.tr |

| N-nitrated this compound | A549 | 5 µg/ml | istinye.edu.tr |

| N-nitrated this compound | HeLa | 2 µg/ml | istinye.edu.tr |

| N-nitrated this compound | HT29 | 10 µg/ml | istinye.edu.tr |

| N-nitrated this compound | Hep3B | 5 µg/ml | istinye.edu.tr |

| N-nitrated this compound | MCF-7 | 2 µg/ml | istinye.edu.tr |

Mechanistic Studies of 6,8 Dimethoxyquinoline S Biological Action

Identification and Validation of Molecular Targets

The initial step in deciphering the mechanism of a bioactive compound is to identify the specific biomolecules with which it interacts. For 6,8-dimethoxyquinoline, research has pointed towards direct engagement with enzymes and modulation of key signaling pathways that are often dysregulated in disease states.

Direct binding studies have shown that this compound interacts with high affinity with the enzyme carbonic anhydrase II biosynth.com. This enzyme plays a critical role in cellular respiration by catalyzing the conversion of carbon dioxide to carbonic acid. The binding of this compound to carbonic anhydrase II inhibits this function, which can disrupt cellular respiration and potentially lead to cell death biosynth.com.

Furthermore, research into structurally related dimethoxy-substituted quinolines and quinazolines has revealed their potential to act as potent inhibitors of receptor tyrosine kinases (RTKs). For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as powerful inhibitors of the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR) nih.gov. Similarly, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a close analogue, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binding competitively at the ATP site acs.org. These findings suggest that the dimethoxyquinoline scaffold is a promising framework for targeting RTKs, which are crucial in controlling cell growth, proliferation, and survival.

The interaction of dimethoxyquinoline derivatives with receptors like c-Met directly impacts downstream intracellular signaling cascades. The binding of a ligand, such as Hepatocyte Growth Factor (HGF), to the c-Met receptor normally triggers a signaling cascade that includes the RAS-RAF-MEK-ERK axis, the PI3K-AKT-mTOR cascade, SRC, and STAT3 pathways nih.gov. These pathways are fundamental to cell proliferation, survival, and migration nih.gov. By inhibiting the c-Met receptor, this compound analogues can effectively block these signals, thereby disrupting tumorigenesis and metastasis processes that rely on this pathway's abnormal activation nih.gov. The inhibition of these signaling pathways is a key mechanism behind the observed anti-cancer effects of this class of compounds.

Analysis of Cellular Pathways Affected by this compound

Beyond direct target engagement, the biological impact of this compound is observed through its effects on broader cellular processes. Studies on its analogues have demonstrated significant interference with pathways that lead to programmed cell death (apoptosis) and the regulation of cell division (cell cycle).

Research on a closely related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has shown it induces apoptosis in colorectal cancer cells through the intrinsic pathway nih.govmdpi.com. This is characterized by the activation of initiator caspase-9 and executioner caspases-3 and 7, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the release of cytochrome c from the mitochondria nih.gov. The activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis nih.gov. Morphological changes associated with apoptosis, such as cell shrinkage, rounding, and detachment, were also observed in cells treated with this analogue nih.gov.

| Apoptotic Marker | Effect of DW-8 Treatment | Significance |

|---|---|---|

| Cytochrome c | Significantly Increased | Indicates mitochondrial membrane permeabilization, a key step in the intrinsic apoptotic pathway. |

| Bcl-2 | Decreased | Downregulation of this anti-apoptotic protein promotes apoptosis. |

| Caspase-9 | Activated | Initiator caspase for the intrinsic pathway. |

| Caspase-3 | Activated (Cleaved) | Executioner caspase responsible for carrying out the apoptotic program. |

| Caspase-7 | Activated | Another executioner caspase involved in apoptosis. |

| PARP | Cleaved | A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. |

In addition to inducing apoptosis, the 6,7-dimethoxyquinazoline (B1622564) analogue DW-8 was found to cause cell cycle arrest at the G2 phase in SW620 colorectal cancer cells nih.govmdpi.com. After treatment, a significant increase in the percentage of cells in the G2 phase was observed, indicating a halt in cell division before mitosis mdpi.com. This disruption of the normal cell cycle progression prevents cancer cells from proliferating mdpi.com.

| Treatment Group | % Cells in G1 Phase | % Cells in G2 Phase |

|---|---|---|

| Control (Vehicle) | Data Not Specified | Data Not Specified |

| DW-8 (10 µM) | 9.25% (Significant Decrease) | 85.07% (Significant Increase) |

| DW-8 (30 µM) | 9.50% (Significant Decrease) | 81.20% (Significant Increase) |

Establishment of Structure-Mechanism Relationships for this compound

The specific arrangement of atoms in the this compound molecule is critical to its biological activity. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the dimethoxy substitution pattern for potent enzyme inhibition acs.org. For the inhibition of the EGFR tyrosine kinase by 4-anilinoquinazoline (B1210976) analogues, it was found that electron-donating groups, such as methoxy (B1213986) groups, at the 6- and 7-positions of the quinazoline (B50416) ring are preferred for high potency acs.org. The placement at the 5- and 8-positions was not favorable, indicating that the specific location of these groups is crucial for optimal interaction with the biological target acs.org.

Similarly, in the development of 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors, SAR analysis revealed that the nature of the substituents on the aniline (B41778) ring played a significant role in inhibitory potency nih.gov. This demonstrates that while the core dimethoxyquinoline structure provides a foundational scaffold for binding, modifications to other parts of the molecule can fine-tune its affinity and specificity for different molecular targets nih.gov. The methoxy groups at the 6- and 8-positions are thus key components that influence the electronic and steric properties of the molecule, enabling it to fit precisely into the binding sites of target enzymes and receptors.

Structure Activity Relationship Sar Investigations for 6,8 Dimethoxyquinoline and Its Derivatives

Influence of Methoxy (B1213986) Substituents and Positional Isomerism

The arrangement of methoxy groups on the quinoline (B57606) scaffold is a key determinant of the molecule's biological potency. The specific 6,8-dimethoxy configuration confers unique properties that are altered by shifting these groups to other positions.

Significance of the 6,8-Dimethoxy Configuration on Biological Potency

The 6,8-dimethoxy substitution pattern on the quinoline ring establishes a distinct electronic and steric environment that significantly influences its interactions with biological targets. Research has demonstrated that 6,8-dimethoxyquinoline exhibits selective antiproliferative activity. For instance, it has been shown to inhibit the proliferation of HT-29 human colorectal adenocarcinoma cells at concentrations of 70 µg/mL and higher. tubitak.gov.tr However, it did not show significant activity against HeLa (human cervix carcinoma) and C6 (rat brain tumor) cell lines, suggesting a degree of selectivity in its anticancer effects. tubitak.gov.trresearchgate.net

Further derivatization of the this compound core has been explored to enhance its biological profile. For example, the introduction of a bromine atom at the 5-position to create 5-bromo-6,8-dimethoxyquinoline resulted in a compound with excellent cytotoxicity against a panel of cancer cell lines including HT29, A549 (lung), Hep3B (liver), HeLa, and MCF-7 (breast). neuroquantology.com Similarly, an N-nitrated derivative of this compound also displayed notable cytotoxicity. neuroquantology.comuaeu.ac.ae

Comparative Studies with Other Dimethoxy and Monomethoxy Quinoline Isomers

Comparative analyses with other dimethoxy and monomethoxy quinoline isomers highlight the importance of the substituent positioning for biological activity.

6,7-Dimethoxy vs. 6,8-Dimethoxy: Derivatives of 6,7-dimethoxyquinoline (B1600373) have been investigated, revealing different biological profiles. For example, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent inhibitors of the G9a enzyme, which is involved in epigenetic regulation and is a target in cancer therapy. rsc.org The 6,7-dimethoxy substitution pattern is a key feature of established G9a inhibitors like BIX-01294. rsc.org In studies of quinoline-based multidrug resistance protein 2 (MRP2) inhibitors, a 4-carboxy quinoline with a dimethoxyphenyl group at the 2-position showed potent activity. nih.gov Specifically, shifting methoxy groups can introduce steric and electronic differences that affect biological outcomes. For instance, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have shown analgesic and anti-inflammatory activities.

5,8-Dimethoxy vs. 6,8-Dimethoxy: The synthesis of 5,8-dimethoxyquinoline (B1605891) has been reported, though sometimes with lower yields compared to the preparation of this compound, indicating differences in synthetic accessibility that can influence the extent of research into their biological activities. tubitak.gov.trresearchgate.net

Monomethoxy Isomers: The presence and position of a single methoxy group also significantly impact biological activity. For example, in a series of quinoline derivatives designed as tubulin polymerization inhibitors, a methoxy group was noted as being important for activity. nih.gov In another study, a modest decrease in the inhibitory potential against cholinesterases was observed with the presence of a 6-methoxy group on the quinoline moiety. mdpi.com The position of a methoxy group can be critical; for instance, a hydroxyl or methoxy group at position 7 of the quinoline ring has been shown to improve antitumor activity in certain quinoline-based anticancer drugs. orientjchem.org

The following table summarizes the comparative biological activities of different quinoline isomers.

| Compound/Derivative Class | Substitution Pattern | Observed Biological Activity | Reference(s) |

| This compound | 6,8-di-OCH₃ | Selective antiproliferative activity against HT-29 cells. | tubitak.gov.tr |

| 5-Bromo-6,8-dimethoxyquinoline | 5-Br, 6,8-di-OCH₃ | Excellent cytotoxicity against multiple cancer cell lines (HT29, A549, Hep3B, HeLa, MCF-7). | neuroquantology.com |

| 2,4-Diamino-6,7-dimethoxyquinoline | 2,4-di-NH₂, 6,7-di-OCH₃ | Potent G9a enzyme inhibitors. | rsc.org |

| 4-Hydroxy-6,7-dimethoxy-quinoline derivatives | 4-OH, 6,7-di-OCH₃ | Analgesic and anti-inflammatory activities. | |

| 7-Methoxyquinoline derivatives | 7-OCH₃ | Improved antitumor activity in some contexts. | orientjchem.org |

| 6-Methoxyquinoline derivatives | 6-OCH₃ | Modest decrease in cholinesterase inhibition. | mdpi.com |

Impact of Peripheral Functional Group Modifications and Ring Substitutions

Modifying the this compound core by adding or altering functional groups is a common strategy to modulate its biological activity.

Effects of Halogenation (e.g., Bromo, Fluoro) on Activity

The introduction of halogen atoms to the quinoline ring is a well-established method for enhancing biological potency. Halogenated derivatives often exhibit increased reactivity and, in some cases, improved anticancer activity compared to their non-halogenated counterparts.

For instance, the conversion of this compound to 5-bromo-6,8-dimethoxyquinoline led to a compound with significant cytotoxicity against a range of cancer cell lines. neuroquantology.com This highlights the positive impact of bromination at the C-5 position. In a broader context, studies on other quinoline scaffolds have shown that halogen substitution can dramatically increase antimicrobial and anticancer efficacy. nih.govrsc.org For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) showed significant antiproliferative effects against HeLa, HT-29, and C6 cells. tubitak.gov.tr The introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org Fluorinated analogs of quinoline carboxylic acids often show enhanced antibacterial properties due to improved membrane permeability.

Role of Carboxylic Acid and Other Side Chain Derivatizations

The addition of a carboxylic acid group or other side chains is a key strategy in medicinal chemistry to alter a compound's properties, such as solubility and target interaction. numberanalytics.comuomustansiriyah.edu.iq

Derivatives like 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid have been investigated for their biological potential, including antimicrobial and anticancer activities. ontosight.ai The carboxylic acid group at the 3-position, combined with the hydroxyl at C-4 and the dimethoxy groups at C-6 and C-8, creates a molecule with unique properties for interacting with biological targets like enzymes and receptors. ontosight.ai The synthesis of various quinoline carboxylic acid derivatives has been a focus of research for developing inhibitors of biological targets such as the insulin-like growth factor-1 receptor (IGF-1R). orientjchem.orgresearchgate.net Esterification of the carboxylic acid group, for instance, can improve lipophilicity and may enhance bioavailability.

Differentiation Between Alkyl and Methoxy Substitutions on Biological Profiles

Replacing methoxy groups with alkyl groups, such as methyl, alters the electronic and physical properties of the quinoline derivative, which in turn affects its biological activity.

Methoxy groups are electron-donating and can participate in hydrogen bonding, while alkyl groups are more hydrophobic and primarily offer steric bulk. nih.gov Comparative studies have shown that these differences are significant. For example, replacing methoxy groups with methyl groups at the 6 and 8 positions (to form 6,8-dimethylquinoline) reduces polarity and increases lipophilicity. In some studies, methyl-substituted quinolines have shown moderate analgesic activity but were less potent than their methoxy-substituted counterparts. However, in other contexts, the introduction of a methyl group can be beneficial. For instance, in a series of IGF-1R inhibitors, a 7-methyl substituent was found to be important for potent activity. orientjchem.org The interplay between the type of substituent (methoxy vs. alkyl) and its position on the quinoline ring is a critical aspect of SAR studies. acs.org

The following table summarizes the effects of different functional group modifications on the quinoline core.

| Core Structure | Modification | Resulting Compound/Derivative | Effect on Biological Activity | Reference(s) |

| This compound | Bromination at C-5 | 5-Bromo-6,8-dimethoxyquinoline | Enhanced cytotoxicity against multiple cancer cell lines. | neuroquantology.com |

| Quinoline | Fluorination at C-6 | 6-Fluoroquinoline | Significantly enhanced antibacterial activity. | orientjchem.org |

| This compound | Carboxylation and Hydroxylation | 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | Potential antimicrobial and anticancer properties. | ontosight.ai |

| This compound | Replacement of -OCH₃ with -CH₃ | 6,8-Dimethylquinoline | Reduced polarity, increased lipophilicity; showed moderate analgesic activity but less potent than methoxy derivatives in some studies. |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach employed to unveil the relationships between the structural or physicochemical properties of a series of compounds and their biological activities. In the realm of drug discovery and medicinal chemistry, QSAR studies are pivotal for optimizing lead compounds, predicting the activity of novel molecules, and understanding the underlying mechanisms of drug-receptor interactions at a molecular level. For quinoline derivatives, including those with a 6,8-dimethoxy substitution pattern, QSAR methodologies have been instrumental in guiding the design of new agents with enhanced potency and selectivity for various therapeutic targets.

The fundamental principle of QSAR is to develop a mathematical model that correlates variations in the biological activity of compounds with variations in their molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D alignment of molecules into account, providing a more detailed understanding of the steric and electrostatic fields that govern activity.

Several QSAR studies have been conducted on diverse series of quinoline derivatives to elucidate the structural requirements for their biological actions, such as anticancer, antimalarial, and antimicrobial activities. researchgate.netnih.govresearchgate.net These studies help to build predictive models that can forecast the efficacy of newly designed compounds before their synthesis, thereby saving time and resources.

Detailed Research Findings

Research into the QSAR of quinoline derivatives has yielded statistically significant models that guide the synthesis of more potent compounds. For instance, a 3D-QSAR study on a large dataset of 178 quinoline derivatives for antimalarial activity resulted in robust CoMFA and CoMSIA models. nih.gov The Partial Least Squares (PLS) analysis provided strong statistical validation for both models, indicating high predictive power. nih.gov

| Model | q² | r²_ncv | r²_cv |

| CoMFA | 0.677 | 0.969 | 0.682 |

| CoMSIA | 0.741 | 0.962 | 0.683 |

| Data from a 3D-QSAR study on 178 quinoline derivatives for antimalarial activity. nih.gov q² (cross-validated r²), r²_ncv (non-cross-validated r²), r²_cv (conventional r²). |

Similarly, 3D-QSAR studies on quinoline-based compounds as potential treatments for colorectal carcinoma have produced models with good internal and external validation. bohrium.com A study involving 30 quinoline derivatives used CoMFA and CoMSIA to build models where the hydrophobic field in CoMSIA was found to have a significant contribution (63%) to the activity. bohrium.com

| Model | q² | r² | SEE |

| CoMFA | 0.59 | 0.98 | 0.06 |

| CoMSIA | 0.61 | 0.96 | 0.08 |

| Data from a 3D-QSAR study on 30 quinoline derivatives for colorectal carcinoma activity. bohrium.com q² (cross-validated r²), r² (non-cross-validated r²), SEE (Standard Error of Estimate). |

In the context of 6,8-disubstituted quinolines, research has indicated that substitutions at these positions significantly influence biological activity. While a dedicated QSAR study focusing exclusively on a series of this compound analogs is not extensively documented in publicly available literature, broader studies on substituted quinolines provide valuable insights. For example, a study on 6,8-disubstituted quinolines, which included this compound, tested their anticancer activities against various tumor cell lines. researchgate.net The findings revealed that this compound showed significant anticancer activity, underscoring the importance of the substitution pattern at the 6 and 8 positions. researchgate.net

Another study on 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines developed a QSAR model which identified that the lowest unoccupied molecular orbital energy (E-LUMO), molecular weight (MW), and the z-component of polarization (POLZ) were key descriptors governing anticancer activity. researchgate.net This highlights the importance of electronic properties and molecular size in the activity of polysubstituted quinolines.

Furthermore, investigations into brominated quinolines, such as 5-bromo-6,8-dimethoxyquinoline, have demonstrated potent antiproliferative activity. researchgate.net The addition of a bromine atom at the C-5 position of the this compound scaffold was shown to yield a bioactive compound. nih.gov These findings suggest that QSAR models incorporating descriptors for halogenation, in addition to steric and electronic properties of the methoxy groups, would be crucial for predicting the anticancer potential of this specific class of derivatives.

The application of QSAR methodologies to quinoline derivatives continues to be a powerful tool. These computational models provide a rational basis for designing novel compounds, such as derivatives of this compound, with potentially superior therapeutic profiles. By correlating specific structural features with biological outcomes, QSAR helps to prioritize the synthesis of the most promising candidates for further preclinical and clinical evaluation.

Computational Chemistry and Molecular Modeling Studies of 6,8 Dimethoxyquinoline

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of potential drug candidates.

Research on substituted quinoline (B57606) derivatives has utilized molecular docking to elucidate their mechanisms of action. For instance, studies have been performed on derivatives of 6,8-dimethoxyquinoline to investigate their binding modes and interaction energies with various enzymes. In one such study, 5-bromo-6,8-dimethoxyquinoline and a novel N-nitrated this compound were docked with acetylcholinesterase (AChE), and human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govresearchgate.net The docking aimed to understand the interactions that contribute to the observed inhibitory activities of these compounds. nih.govresearchgate.net The specific protein crystal structures used for these docking studies were retrieved from the Protein Data Bank (PDB) with IDs 4EY6 for AChE, 1BMZ for hCA I, and 2ABE for hCA II. nih.govresearchgate.net

Similarly, a derivative, (E)-2-chloro-3-((2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)methyl)-5,8-dimethoxyquinoline, was studied using molecular docking to evaluate its affinity for the active sites of acetylcholinesterase and tubulin, highlighting its potential as an anti-Alzheimer's and anti-cancer agent. mdpi.com Such analyses provide detailed 2D and 3D representations of key ligand-target interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are critical for molecular recognition. researchgate.netvolkamerlab.org

Table 1: Molecular Docking Targets for this compound Derivatives

| Compound Class | Target Protein | PDB ID |

|---|---|---|

| Substituted 6,8-dimethoxyquinolines | Acetylcholinesterase (AChE) | 4EY6 |

| Substituted 6,8-dimethoxyquinolines | Human Carbonic Anhydrase I (hCA I) | 1BMZ |

| Substituted 6,8-dimethoxyquinolines | Human Carbonic Anhydrase II (hCA II) | 2ABE |

| Substituted 5,8-dimethoxyquinolines | Acetylcholinesterase (AChE) | Not Specified |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful method in computational drug design used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds to find new molecules with the potential for similar activity. nih.gov

While specific pharmacophore modeling studies focusing exclusively on the this compound scaffold are not extensively detailed in available literature, the methodology has been successfully applied to its isomers, such as 6,7-dimethoxyquinoline (B1600373). For example, a ligand-based pharmacophore model was developed using a series of naphthamides containing a 6,7-dimethoxyquinoline motif to identify novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This approach led to the identification of lead molecules by screening a natural compound database. nih.gov

In other research, a combination of ligand and structure-based pharmacophore screening was employed to find new natural leads against the enzyme EHMT2/G9a, where 6,7-dimethoxyquinoline derivatives were among the known inhibitors used to develop the models. tandfonline.com These examples demonstrate the utility of pharmacophore modeling and virtual screening for identifying novel bioactive compounds based on the dimethoxyquinoline scaffold. mdpi.com The process typically involves multiple layers of filtering, including checks for drug-likeness according to rules like Lipinski's and Veber's, to prioritize hits for further investigation. tandfonline.commdpi.com

Prediction of Binding Affinities and Molecular Specificity

Computational methods are frequently used to predict the binding affinity between a ligand and its target, a critical parameter for assessing a compound's potential potency. These predictions are often derived from molecular docking scores or more rigorous free energy calculations.

For derivatives of this compound, studies have reported predicted binding affinities in the form of inhibition constants (Kᵢ) and DNA binding constants (Kₑ). nih.govresearchgate.net For example, a series of substituted quinolines, including 5-bromo-6,8-dimethoxyquinoline and N-nitrated this compound, were evaluated as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I and II). nih.govresearchgate.net The calculated Kᵢ values for these compounds against the target enzymes were in the nanomolar range, indicating potent inhibition. nih.govresearchgate.net Furthermore, the binding of these quinoline derivatives to DNA was characterized by Kₑ values in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹, suggesting a groove-binding mode of interaction. nih.govresearchgate.net

Molecular docking studies also provide scoring functions that estimate binding energy (ΔG), which correlates with binding affinity. mdpi.com For instance, docking of 5,8-quinolinedione (B78156) derivatives into the NQO1 protein active site yielded scoring values that helped determine the strength of the interaction. mdpi.com These predictive models are essential for understanding molecular specificity and prioritizing compounds for synthesis and experimental testing.

Table 2: Predicted/Experimental Binding Affinities for this compound Derivatives

| Compound Class | Target | Predicted Affinity (Kᵢ) | DNA Binding Constant (Kₑ) |

|---|---|---|---|

| Substituted Quinolines | hCA I | 46.04–956.82 nM | 2.0 × 10³–2.2 × 10⁵ M⁻¹ |

| Substituted Quinolines | hCA II | 54.95–976.93 nM | 2.0 × 10³–2.2 × 10⁵ M⁻¹ |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. dovepress.com By simulating the movements of atoms and molecules over time, MD can reveal the stability of protein-ligand complexes, identify key interaction patterns, and help calculate more accurate binding free energies. nih.govnih.gov

MD simulations have been effectively used to investigate quinoline derivatives as potential enzyme inhibitors. nih.gov A typical MD study involves placing the docked ligand-protein complex in a simulated physiological environment (with explicit water and ions) and running a simulation for a duration ranging from nanoseconds to microseconds. dovepress.complos.org The analysis of the resulting trajectory can provide valuable insights. For example, root-mean-square deviation (RMSD) is monitored to assess the stability of the complex, while root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. nih.gov

Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy of the ligand to its target, offering a more quantitative prediction of affinity than docking scores alone. nih.gov Studies on various quinoline derivatives targeting acetylcholinesterase have used MD simulations to detect key intermolecular interactions and use MM-PBSA calculations to propose promising candidates for inhibition. nih.gov Although specific MD studies on this compound are not prominently featured, the established methodologies for related quinoline scaffolds are directly applicable to analyze its conformational dynamics and interaction profiles with biological targets. researchgate.net

Future Research Directions and Translational Potential of 6,8 Dimethoxyquinoline

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the 6,8-dimethoxyquinoline core. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, have been historically important, future research will likely focus on more modern and sustainable approaches.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki cross-coupling reaction involving a suitably substituted 6-bromo-8-methoxyquinoline (B600033) could be employed to introduce a variety of aryl and heteroaryl groups at the 6-position, thereby creating a library of novel derivatives nih.gov. Furthermore, the development of one-pot synthesis methodologies, which combine multiple reaction steps into a single operation, would offer significant advantages in terms of efficiency and waste reduction nih.gov.

Advanced derivatization strategies will focus on modifying the this compound scaffold to enhance its drug-like properties. This includes the introduction of pharmacophoric groups known to interact with specific biological targets. For example, the incorporation of anilino-substituents at the 4-position has been shown to yield potent c-Met kinase inhibitors in the related 6,7-dimethoxyquinoline (B1600373) series nih.gov. A similar strategy could be applied to the this compound core to generate new anticancer agents.

Future synthetic efforts could also explore the derivatization of the 8-methoxy group. Demethylation to the corresponding 8-hydroxyquinoline (B1678124) would open up a plethora of possibilities for further functionalization, including the synthesis of esters, ethers, and Mannich bases, which have shown diverse biological activities nih.govnih.gov.

A summary of potential derivatization strategies is presented in the table below:

| Position | Derivatization Strategy | Potential Outcome |

| 2-position | Introduction of various functional groups | Modulation of anticancer effects nih.gov |

| 4-position | Addition of anilino-substituents | Potential c-Met kinase inhibition nih.gov |

| 6-position | Suzuki cross-coupling with boronic acids | Introduction of aryl/heteroaryl moieties nih.gov |

| 8-position | Demethylation followed by functionalization | Access to a wide range of derivatives with diverse biological activities nih.govnih.gov |

Investigation of Undiscovered Biological Activities and Emerging Therapeutic Applications

While the anticancer and antimicrobial properties of quinoline derivatives are well-documented, the full therapeutic potential of this compound remains largely untapped. Future research should venture into new therapeutic areas to uncover novel biological activities.

Recent studies on related quinoline compounds have revealed a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and antidiabetic activities explorationpub.com. It is plausible that this compound and its derivatives may also exhibit such properties. For instance, the antioxidant potential of 8-amino-quinoline derivatives has been demonstrated, suggesting that the this compound scaffold could be a starting point for the development of agents to combat oxidative stress-related diseases mdpi.comresearchgate.net.

Emerging therapeutic applications could also include the targeting of specific enzymes implicated in disease. For example, derivatives of 8-hydroxyquinoline have been identified as inhibitors of cystathionine (B15957) beta-synthase (CBS), an enzyme involved in certain cancers and Down syndrome nih.gov. This highlights the potential of the this compound core as a scaffold for the development of novel enzyme inhibitors.

Furthermore, the structural similarity of quinoline derivatives to naturally occurring bioactive compounds suggests that they may interact with a wide range of biological targets mdpi.com. High-throughput screening of this compound and its derivatives against a diverse panel of assays could lead to the discovery of unexpected and therapeutically valuable biological activities.

Deepening Mechanistic Elucidation and Comprehensive Target Deconvolution

A thorough understanding of the mechanism of action is crucial for the rational development of any therapeutic agent. For this compound and its derivatives, future research must focus on elucidating their precise molecular mechanisms and identifying their biological targets.

Target deconvolution, the process of identifying the molecular targets of a bioactive compound, is a critical step in drug discovery creative-biolabs.comhybrigenics-services.comtechnologynetworks.comnih.govnih.gov. A variety of techniques can be employed for this purpose, including affinity chromatography, chemical proteomics, and computational approaches. Identifying the specific proteins that interact with this compound will provide invaluable insights into its mechanism of action and guide the design of more selective and potent analogues.

Preliminary studies have suggested potential targets for quinoline derivatives. For instance, some quinoline-based compounds have been shown to inhibit receptor tyrosine kinases like c-Met nih.gov. Molecular docking studies can be used to predict the binding modes of this compound derivatives to such targets, providing a basis for understanding their structure-activity relationships nih.gov.

The table below summarizes potential molecular targets for this compound and its derivatives based on studies of related compounds:

| Potential Target | Therapeutic Area | Reference |

| c-Met Kinase | Cancer | nih.gov |

| Cystathionine Beta-Synthase (CBS) | Cancer, Down Syndrome | nih.gov |

| Proteasome | Cancer | researchgate.net |

Rational Design and Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The principles of rational drug design can be applied to the this compound scaffold to develop next-generation analogues with improved therapeutic profiles bbau.ac.innih.govazolifesciences.com. This involves a systematic approach to modifying the chemical structure of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are a cornerstone of rational drug design tubitak.gov.trscienceopen.comnih.govqu.edu.qaresearchgate.net. By systematically synthesizing and evaluating a series of related compounds, researchers can identify the key structural features that are responsible for biological activity. For example, a study on pyrimido[4,5-c]quinolin-1(2H)-ones revealed that the position of methoxy (B1213986) substituents significantly influences their anticancer activity qu.edu.qa. Similar SAR studies on this compound derivatives would provide a roadmap for designing more potent compounds.

Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be used to guide the design of new analogues azolifesciences.com. These methods can help to identify the optimal structural features for binding to a specific target and predict the biological activity of virtual compounds before they are synthesized.

The development of next-generation analogues will also focus on improving selectivity. Many quinoline-based compounds exhibit activity against multiple targets, which can lead to off-target effects. By fine-tuning the structure of this compound, it may be possible to develop analogues that are highly selective for a single biological target, thereby minimizing the risk of side effects.

Integration within Preclinical Drug Discovery and Development Pipelines

The ultimate goal of any drug discovery program is to translate promising lead compounds into clinically useful therapies. For this compound and its derivatives, this will require a rigorous preclinical development process to evaluate their efficacy and safety in relevant disease models.

In vitro studies are the first step in the preclinical evaluation of a new drug candidate. These studies involve testing the compound against a panel of cell lines to determine its potency and selectivity. For example, a novel 2-chloro-8-methoxy-quinoline derivative was evaluated for its cytotoxicity against various cancer cell lines, demonstrating its potential as an anticancer agent with low toxicity to normal cells nih.gov.

Promising compounds from in vitro studies are then advanced to in vivo models of disease. These studies, typically conducted in animals, are designed to assess the efficacy and safety of the compound in a living organism. For instance, an 8-hydroxyquinoline derivative has been shown to have in vivo antitumor activity in a mouse xenograft model nih.gov. Similar in vivo studies will be essential to validate the therapeutic potential of this compound derivatives.

The preclinical development pipeline also includes studies to evaluate the pharmacokinetic and toxicological properties of the compound. These studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its potential for toxicity.

The successful integration of this compound derivatives into preclinical drug discovery and development pipelines will require a multidisciplinary approach, involving chemists, biologists, and pharmacologists. Through a combination of rational design, rigorous preclinical testing, and a deep understanding of their mechanism of action, it may be possible to unlock the full therapeutic potential of this promising class of compounds.

Conclusion

Synthesis of Key Research Findings on 6,8-Dimethoxyquinoline

This compound is a structurally distinct member of the quinoline (B57606) family, characterized by its specific methoxy (B1213986) substitution pattern. While detailed experimental data on its physical properties and specific synthesis protocols are sparse in publicly available literature, its spectroscopic profile is well-defined. Research has firmly established its role as a biologically active compound. Key findings highlight its efficacy as an inhibitor of carbonic anhydrase II, which underpins its observed anticancer activity. fip.org Furthermore, it possesses antibacterial properties against a range of Gram-positive pathogens and exhibits anticholinergic effects. fip.org

Broader Academic and Practical Implications for Quinoline-Based Chemical and Medicinal Research

The study of this compound contributes to the broader understanding of how substituent patterns on the quinoline scaffold influence biological activity. The findings related to its inhibition of carbonic anhydrase II provide a valuable data point for structure-activity relationship (SAR) studies, potentially guiding the design of more potent and selective enzyme inhibitors for therapeutic use. Its role as a synthetic intermediate, though not detailed with specific examples, underscores the importance of functionalized quinolines as building blocks in medicinal chemistry. fip.org Future research focused on elucidating its specific mechanisms of action and exploring its synthetic utility will further clarify its potential in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-dimethoxyquinoline, and how are they optimized for laboratory-scale preparation?

- Methodological Answer : The primary synthesis involves substitution reactions of 6,8-dibromoquinoline precursors. Copper-promoted methoxylation using NaOCH₃ in the presence of CuI yields this compound with 84% efficiency under reflux conditions. Prolonged reaction times (144–192 hours) improve dimethoxy product purity by minimizing mono-substituted intermediates. Aromatization of tetrahydroquinoline intermediates (e.g., compound 5 ) with DDQ in benzene at 80°C for 40 hours further refines the process .

- Key Data : Yields range from 18% (initial attempts) to 84% (optimized conditions) depending on reaction time and catalyst use .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural validation relies on ¹H NMR (e.g., δ 3.8–3.75 ppm for methoxy groups), ¹³C NMR (e.g., δ 151.6 ppm for aromatic carbons), and IR spectroscopy (e.g., 1602 cm⁻¹ for C=N stretching). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 192 [M⁺]), while elemental analysis validates purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in a cool, dry environment away from oxidizers to prevent decomposition into toxic gases (e.g., CO, NOₓ). Follow OSHA guidelines for waste disposal and consult SDS for emergency measures (e.g., spill neutralization with inert adsorbents) .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity between mono- and di-substituted quinoline derivatives during synthesis?

- Methodological Answer : Selectivity is controlled by reaction time and catalyst loading . Shorter durations (20 hours) favor mono-methoxy intermediates (e.g., 6-bromo-8-methoxyquinoline), while extended periods (120+ hours) drive di-substitution. Copper catalysts (CuI) enhance methoxy group incorporation by stabilizing transition states in SNAr mechanisms .

- Key Data : At 192 hours, the product ratio shifts to 75% dimethoxyquinoline, with residual brominated byproducts .

Q. What mechanistic insights explain the selective anticancer activity of this compound against HT-29 colorectal cancer cells?

- Methodological Answer : The compound exhibits dose-dependent antiproliferative effects (IC₅₀ ~70 µg/mL) via mitochondrial apoptosis pathways. Comparative studies with 6,8-dibromo derivatives suggest methoxy groups enhance membrane permeability and target kinase inhibition (e.g., EGFR or MAPK pathways). Validate using flow cytometry for apoptosis markers (e.g., Annexin V) and Western blotting for kinase activity .

Q. How do structural modifications at the 6- and 8-positions alter the bioactivity of quinoline derivatives?

- Methodological Answer : Substituent polarity and steric bulk critically modulate activity. For example:

- Methoxy groups improve solubility and reduce cytotoxicity (e.g., this compound shows lower hepatotoxicity than brominated analogs).

- Cyano or nitro groups at position 5/7 enhance DNA intercalation but increase metabolic instability.

- 4-Aminopiperidine moieties (introduced via Buchwald-Hartwig coupling) improve tumor selectivity by targeting overexpressed receptors in cancer cells .

Q. What role do copper catalysts play in improving the efficiency of methoxy substitution reactions?

- Methodological Answer : CuI facilitates Ullmann-type coupling by acting as a Lewis acid, coordinating with bromide leaving groups and accelerating aryl-O bond formation. Kinetic studies show a 3.5-fold rate increase with 10 mol% CuI loading compared to catalyst-free conditions .

Q. How does this compound compare to other quinoline derivatives in terms of anticancer efficacy and toxicity profiles?

- Methodological Answer : In vitro assays against HeLa, HT-29, and C6 cells reveal that this compound has moderate potency (IC₅₀ 70 µg/mL) but lower cytotoxicity (7–35% cell death in normal cells) than 6,8-dibromo analogs (IC₅₀ 10–30 µg/mL, 50% cytotoxicity). This balance makes it a candidate for combination therapies with reduced side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.